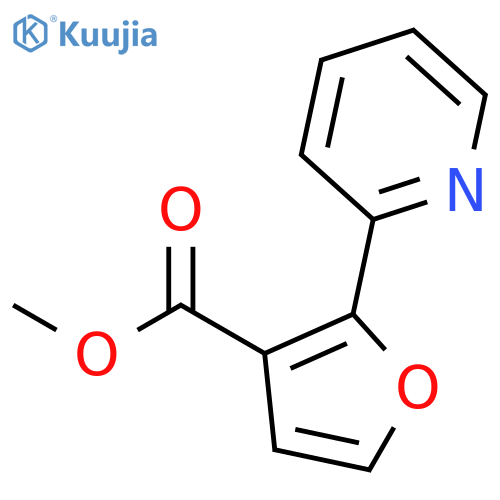Cas no 1262659-67-5 (Methyl 2-(pyridin-2-yl)furan-3-carboxylate)

1262659-67-5 structure
商品名:Methyl 2-(pyridin-2-yl)furan-3-carboxylate
Methyl 2-(pyridin-2-yl)furan-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-(pyridin-2-yl)furan-3-carboxylate
- methyl 2-pyridin-2-ylfuran-3-carboxylate
- 1262659-67-5
- Methyl2-(pyridin-2-yl)furan-3-carboxylate
-
- インチ: InChI=1S/C11H9NO3/c1-14-11(13)8-5-7-15-10(8)9-4-2-3-6-12-9/h2-7H,1H3
- InChIKey: UGXWXIDQIZSCIL-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C1=C(C2=CC=CC=N2)OC=C1
計算された属性
- せいみつぶんしりょう: 203.058243149g/mol
- どういたいしつりょう: 203.058243149g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 232
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 52.3Ų
Methyl 2-(pyridin-2-yl)furan-3-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM175456-1g |
methyl 2-(pyridin-2-yl)furan-3-carboxylate |
1262659-67-5 | 95% | 1g |
$686 | 2023-03-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1806758-1g |
Methyl 2-(pyridin-2-yl)furan-3-carboxylate |
1262659-67-5 | 98% | 1g |
¥6306.00 | 2024-08-09 | |
| Chemenu | CM175456-1g |
methyl 2-(pyridin-2-yl)furan-3-carboxylate |
1262659-67-5 | 95% | 1g |
$830 | 2021-08-05 | |
| Alichem | A029194122-1g |
Methyl 2-(pyridin-2-yl)furan-3-carboxylate |
1262659-67-5 | 95% | 1g |
$763.98 | 2022-04-03 |
Methyl 2-(pyridin-2-yl)furan-3-carboxylate 関連文献
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
-
Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089
-
Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
1262659-67-5 (Methyl 2-(pyridin-2-yl)furan-3-carboxylate) 関連製品
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 13769-43-2(potassium metavanadate)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
